

3-Propylindolin-5-amine: Technical Monograph & Synthesis Guide

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Compound of Interest

Compound Name: *3-Propyl-2,3-dihydro-1H-indol-5-amine*

Cat. No.: *B13201347*

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Executive Summary

3-Propylindolin-5-amine (CAS: 2060043-75-4) is a bicyclic aromatic amine featuring a 2,3-dihydro-1H-indole (indoline) core substituted with a propyl group at the C3 position and a primary amine at the C5 position.^{[1][2][3]}

In drug discovery, this scaffold serves as a critical "privileged structure." The indoline core mimics the tryptophan/serotonin motif, making it highly relevant for targeting G-protein coupled receptors (GPCRs) and kinases. The C5-amine provides a versatile handle for amide coupling or urea formation, while the C3-propyl chain offers hydrophobic interactions within enzyme binding pockets.

Nomenclature & Chemical Identity

Precise identification is critical for database integration and regulatory compliance.

Parameter	Detail
IUPAC Name	3-propyl-2,3-dihydro-1H-indol-5-amine
Common Synonyms	5-Amino-3-propylindoline; 3-Propyl-5-amino-2,3-dihydroindole
CAS Number	2060043-75-4
Molecular Formula	C ₁₁ H ₁₆ N ₂
Molecular Weight	176.26 g/mol
SMILES	<chem>CCCC1CN(C2=C1C=C(C=C2)N)</chem>
InChI Key	Predicted based on structure

Chemo-Physical Profile (Calculated)

- LogP (Octanol/Water): ~2.1 (Moderate lipophilicity, favorable for CNS penetration).
- Topological Polar Surface Area (TPSA): ~38 Å² (Excellent membrane permeability).
- pKa (Conjugate Acid): ~5.5 (Aniline nitrogen) / ~10 (Indoline nitrogen - though less basic due to conjugation).
- Physical State: Likely an off-white to brown viscous oil or low-melting solid (amine oxidation sensitive).

Synthesis & Production Protocols

As a Senior Application Scientist, I recommend a Fischer Indole Synthesis followed by a Selective Reduction strategy. This route is robust, scalable, and avoids expensive transition metal catalysts often required for direct C-H activation.

Retrosynthetic Analysis

The target molecule (3-propylindolin-5-amine) can be disconnected into:

- Reduction: From 3-propyl-5-nitroindole.

- Cyclization: From 4-nitrophenylhydrazine and valeraldehyde (pentanal).

Detailed Synthesis Protocol

Step 1: Formation of 3-Propyl-5-nitro-1H-indole

- Reaction Type: Fischer Indole Synthesis.
- Reagents: 4-Nitrophenylhydrazine hydrochloride, Pentanal (Valeraldehyde), 4% H₂SO₄ (aq) or Polyphosphoric acid (PPA).

- Mechanism: Hydrazone formation

[3,3]-Sigmatropic rearrangement

Cyclization

Ammonia loss.

Protocol:

- Dissolve 4-nitrophenylhydrazine HCl (1.0 eq) in ethanol.
- Add Pentanal (1.1 eq) dropwise at 0°C. Stir for 1 hour to form the hydrazone.
- Add the hydrazone to pre-heated (80°C) 4% aqueous H₂SO₄ or PPA.
- Reflux for 3-4 hours. Monitor by TLC (disappearance of hydrazone).
- Cool, neutralize with NaOH, and extract with ethyl acetate.
- Purify via column chromatography (Hexane/EtOAc) to isolate 3-propyl-5-nitro-1H-indole.

Step 2: Global Reduction to 3-Propylindolin-5-amine

- Reaction Type: Catalytic Hydrogenation / Hydride Reduction.
- Reagents: Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid (AcOH) OR H₂/Pd-C (high pressure).

- Note: Reducing the indole double bond (C2-C3) requires acidic conditions or high pressure, while the nitro group reduces easily to the amine.

Protocol (Sodium Cyanoborohydride Method - Recommended for Selectivity):

- Dissolve 3-propyl-5-nitro-1H-indole (1.0 eq) in Glacial Acetic Acid.
- Add NaBH_3CN (3.0 eq) portion-wise at 10-15°C (Exothermic!).
- Stir at room temperature for 2 hours (Reduces Indole Indoline).
- To reduce the Nitro group: Add Zn dust (5.0 eq) to the same vessel or perform a separate hydrogenation (H_2 , 1 atm, 10% Pd/C, MeOH) on the isolated nitro-indoline.
- Final Workup: Basify to pH > 10 with NaOH (to ensure free base amine), extract with DCM.
- Purification: Isolate as the dihydrochloride salt for stability by adding HCl in dioxane.

Synthesis Visualization

The following diagram illustrates the critical pathway from raw materials to the final scaffold.

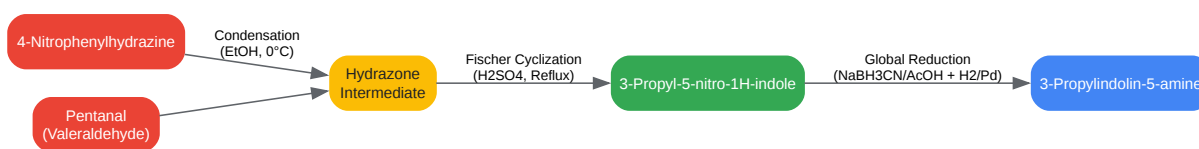


Figure 1: Two-step synthesis of 3-propylindolin-5-amine via Fischer Indole Cyclization.

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Applications in Drug Discovery

The 3-propylindolin-5-amine structure is not a drug itself but a high-value intermediate. Its utility lies in its ability to serve as a conformationally restricted aniline mimic.

Kinase Inhibitor Design

In kinase inhibitors (e.g., Sunitinib analogs), the indoline core occupies the ATP-binding pocket.

- The 5-Amine: Forms a critical hydrogen bond with the "hinge region" of the kinase or serves as the attachment point for a "tail" group that extends into the solvent-exposed area.
- The 3-Propyl Group: Provides hydrophobic bulk that can fill the "gatekeeper" pocket or hydrophobic back-cleft, improving selectivity against kinases with smaller pockets.

GPCR Ligands

Indoline derivatives are privileged scaffolds for Serotonin (5-HT) and Dopamine (D) receptors.

- The 3-propyl group mimics the alkyl chain of endogenous neurotransmitters.
- Derivatization of the N1 (indoline nitrogen) or C5-amine can tune affinity for 5-HT_{2A} or D₂ receptors.

Application Workflow

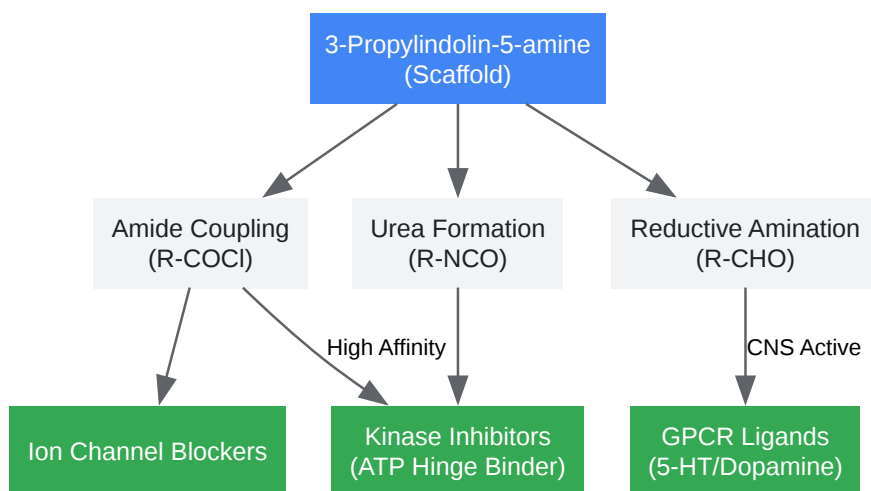


Figure 2: Divergent synthesis applications for the 3-propylindolin-5-amine scaffold.

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Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS may be sparse, handle as a Hazardous Aromatic Amine.

- Signal Word: WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Keep under inert gas (Argon/Nitrogen) at -20°C. Amines and indolines are prone to oxidation (darkening) upon air exposure.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indoline Derivatives. Retrieved from [\[Link\]](#)
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text for the cyclization mechanism described in Section 3.2).
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Sources

- [1. 17411-19-7|2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido\[4,3-b\]indole|BLD Pharm \[bldpharm.com\]](#)
- [2. 273220-33-0|4-\(p-Tolyl\)-1,2,3,3a,4,8b-hexahydrocyclopenta\[b\]indole|BLD Pharm \[bldpharm.com\]](#)
- [3. aablocks.com \[aablocks.com\]](#)
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